molecular formula C7H9N5 B3342288 N-Ethyladenine CAS No. 16370-43-7

N-Ethyladenine

Cat. No.: B3342288
CAS No.: 16370-43-7
M. Wt: 163.18 g/mol
InChI Key: GSVFENCKYURWTI-UHFFFAOYSA-N
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Description

N-Ethyladenine is a modified nucleobase derived from adenine, one of the four nucleobases in the nucleic acids deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) It is characterized by the addition of an ethyl group to the adenine molecule, which can alter its chemical properties and biological functions

Scientific Research Applications

N-Ethyladenine has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of alkylation on nucleobases and their interactions with other molecules.

    Biology: this compound is studied for its role in DNA and RNA modifications, which can impact gene expression and regulation.

    Medicine: Research into this compound derivatives explores their potential as therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Industry: this compound and its derivatives are used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

If the compound has a biological role, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its interactions with proteins, DNA, or other molecules within cells .

Safety and Hazards

This involves studying any potential hazards associated with the compound. This could include toxicity data, safety precautions that need to be taken when handling the compound, and proper procedures for disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethyladenine can be synthesized through various methods, including mechanochemical synthesis and solvent crystallizations. One common approach involves the liquid-assisted grinding of adenine with ethylating agents in the presence of a solvent. This method can be performed using a ball mill, where the reactants and grinding media are placed in a milling jar and subjected to mechanical forces such as compression, shear, or friction .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale mechanochemical processes using planetary mills. The parameters such as the type of material for the balls and grinding jars, frequency, duration time, and the ratio of reactants to balls can be optimized to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: N-Ethyladenine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives with different oxidation states.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of this compound derivatives with different functional groups.

Comparison with Similar Compounds

    N-Methyladenine: Similar to N-Ethyladenine but with a methyl group instead of an ethyl group.

    N-Propyladenine: Contains a propyl group, making it slightly larger than this compound.

    N-Butyladenine: Features a butyl group, further increasing its size and altering its properties.

Uniqueness: this compound is unique due to the specific size and properties of the ethyl group, which can influence its interactions with other molecules differently compared to its methyl, propyl, and butyl counterparts. This makes this compound a valuable compound for studying the effects of alkylation on nucleobases and their biological functions.

Properties

IUPAC Name

N-ethyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-8-6-5-7(10-3-9-5)12-4-11-6/h3-4H,2H2,1H3,(H2,8,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVFENCKYURWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879119
Record name ADENINE,N6-ETHYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16370-43-7
Record name N-Ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016370437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/323JID101O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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